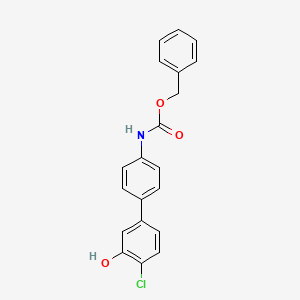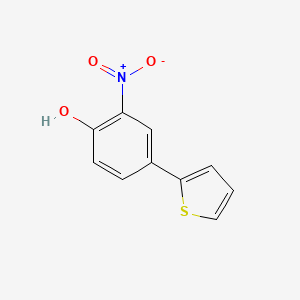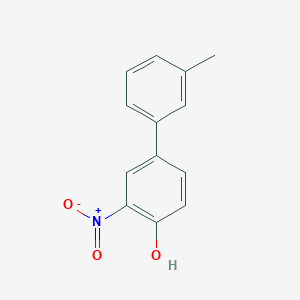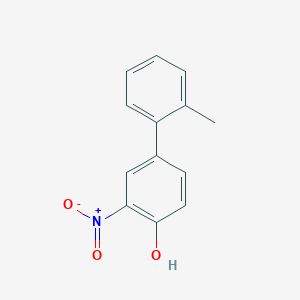
5-(4-Cbz-Aminopheny)-2-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% (Cbz-APCP) is a small molecule that has been studied for its potential applications in the scientific research field. Cbz-APCP is a member of the phenol family and is a derivative of 2-chlorophenol, which is a widely used intermediate for the synthesis of many organic compounds. Cbz-APCP is a versatile compound with a wide range of potential applications in the laboratory and research setting.
Applications De Recherche Scientifique
5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% has been studied for its potential applications in the scientific research field. It has been used as a reagent in the synthesis of various organic compounds, such as aryl amines, alcohols, and amides. It has also been used as a catalyst in the synthesis of polymers and other materials. 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% has also been studied for its potential applications in drug delivery, as it has been shown to be able to cross the cell membrane and bind to certain receptors.
Mécanisme D'action
The mechanism of action of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% is not yet fully understood. It is believed to bind to certain receptors on the cell membrane, which then triggers a signal transduction pathway that leads to a biochemical or physiological effect. The exact nature of the effect depends on the particular receptor to which 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% binds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. In addition, 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% is its low cost and ease of synthesis. It is also a versatile compound that can be used in a variety of laboratory experiments. However, it is important to note that 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% is a small molecule and may not be suitable for all applications. In addition, it is important to consider the potential toxicity of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% when using it in laboratory experiments.
Orientations Futures
Given the potential applications of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95%, there are many potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95%. In addition, further research could be conducted to explore the potential applications of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% in drug delivery, as well as its potential use as a catalyst in the synthesis of polymers and other materials. Finally, further research could be conducted to explore the potential toxicity of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% and to develop safe and efficient methods for its synthesis and use in laboratory experiments.
Méthodes De Synthèse
The synthesis of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% is a straightforward process that involves the reaction of 2-chlorophenol with 4-chlorobenzyl amine. The reaction is typically carried out in aqueous solution at room temperature, and the product can be isolated in 95% purity. The reaction is highly efficient and can be completed in a matter of hours. The product can be further purified if necessary, although the 95% purity is usually sufficient for most applications.
Propriétés
IUPAC Name |
benzyl N-[4-(4-chloro-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c21-18-11-8-16(12-19(18)23)15-6-9-17(10-7-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZMRRVBVYCYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cbz-Aminopheny)-2-chlorophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)
![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)

![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)

![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)




